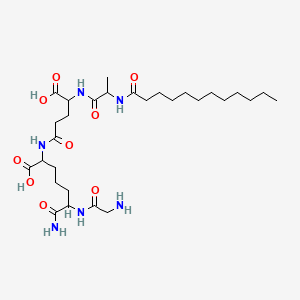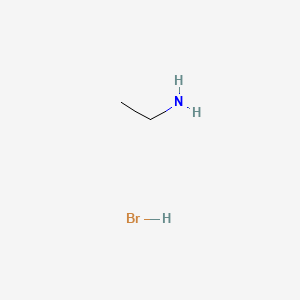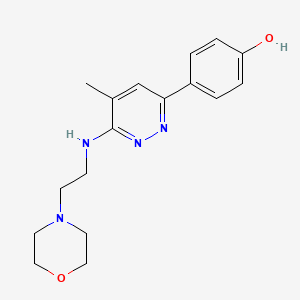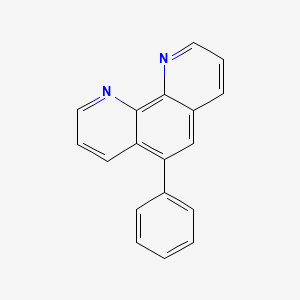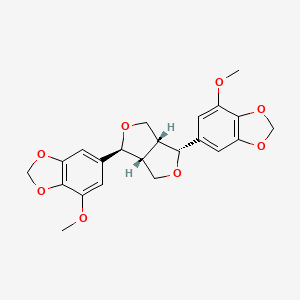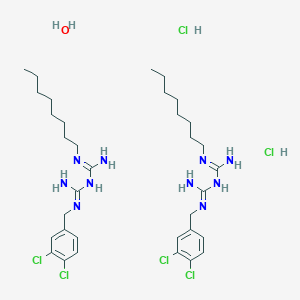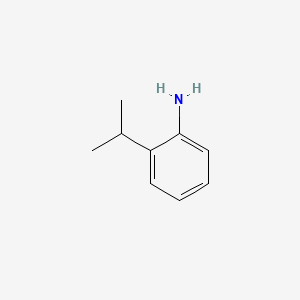
2-Isopropilamina
Descripción general
Descripción
2-Isopropylaniline is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and properties. It serves as a foundational molecule for the synthesis of numerous derivatives and complexes, impacting catalytic activity, synthesis of unnatural amino acids, and more.
Synthesis Analysis
2-Isopropylaniline and its derivatives can be synthesized through several methods. One approach involves the aminolysis of chlorodiphenylphosphine with 2-isopropylaniline under anaerobic conditions, leading to the formation of (N-diphenylphosphino)-isopropylanilines. These derivatives have been shown to catalyze cross-coupling reactions effectively (Aydemir et al., 2009). Another method focuses on using isopropylamine as an amino donor in the asymmetric synthesis of unnatural amino acids via ω-transaminase-catalyzed amino group transfer (Park et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-isopropylaniline derivatives can significantly influence their chemical behavior and applications. For example, the crystal structure of certain (N-diphenylphosphino)-isopropylanilines was determined using single-crystal X-ray diffraction, shedding light on their solid-state configuration and potentially affecting their catalytic activity (Aydemir et al., 2009).
Chemical Reactions and Properties
2-Isopropylaniline participates in various chemical reactions, forming complexes with metals such as palladium and platinum. These complexes have been found to be highly active catalysts in Suzuki coupling and Heck reaction, which are crucial for synthesizing biphenyls and stilbenes (Aydemir et al., 2009). Another reaction involves the oxidative cyclization of 2-ethynylanilines with isocyanides to synthesize 4-halo-2-aminoquinolines, demonstrating moderate to excellent yields and broad substrate scopes (Liu et al., 2013).
Physical Properties Analysis
The physical properties of 2-isopropylaniline derivatives can vary depending on their molecular structure and substituents. For instance, polymorphic crystals of 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline) exhibit different thermal stabilities of the photochrome due to variations in molecule shape and cavity within each crystal (Taneda et al., 2004).
Chemical Properties Analysis
The chemical properties of 2-isopropylaniline and its derivatives are influenced by their molecular structure, leading to diverse applications. For example, the introduction of isopropyl groups into polyaniline significantly affects its electrochemical redox behavior, optical, and electronic properties, demonstrating corrosion inhibition efficiency and processability (Bhandari et al., 2009).
Aplicaciones Científicas De Investigación
Farmacología
En farmacología, la 2-Isopropilamina se utiliza como precursor en la síntesis de compuestos farmacéuticos. Se ha utilizado en la formación de guanidinas, que son una clase de compuestos con posibles efectos terapéuticos, incluidas propiedades antivirales, antihipertensivas y antidiabéticas {svg_1}. La capacidad de formar guanidinas sustituidas con alta tolerancia a los grupos funcionales la hace valiosa para crear diversos agentes medicinales.
Ciencia de los Materiales
La this compound desempeña un papel en la ciencia de los materiales, particularmente en la síntesis de complejos de zinc {svg_2}. Estos complejos se pueden utilizar en el desarrollo de nuevos materiales con posibles aplicaciones en electrónica, catálisis y fotónica. La capacidad del compuesto para coordinarse con metales contribuye a la creación de complejos incoloros coordinados con aminas.
Síntesis Química
En la síntesis química, la this compound participa en la preparación de intermediarios para reacciones químicas posteriores {svg_3}. Se ha utilizado en la síntesis de derivados de nitroanilina, que son importantes en la producción de tintes, pigmentos e inhibidores de la corrosión. La versatilidad de la this compound en la química sintética subraya su importancia industrial.
Agricultura
Si bien las aplicaciones directas de la this compound en la agricultura no están bien documentadas, sus derivados y compuestos relacionados desempeñan papeles en el desarrollo de materiales poliméricos avanzados {svg_4}. Estos materiales contribuyen a la agricultura de precisión al mejorar la eficiencia de los pesticidas y fertilizantes, y al actuar como acondicionadores del suelo para mitigar el impacto de la sequía.
Aplicaciones Ambientales
Los derivados de la this compound se han estudiado por su potencial en la remediación ambiental {svg_5}. La anilina dioxigenasa, una enzima que cataliza la conversión de anilina a catecol, se puede utilizar en la biorremediación de aminas aromáticas. Este proceso es crucial para tratar contaminantes ambientales y refinar los bioprocesos.
Usos Industriales
Industrialmente, la this compound es un valioso producto químico de laboratorio que se utiliza en la síntesis de diversas sustancias {svg_6}. Sus propiedades, como la presión de vapor y el punto de ebullición, la hacen adecuada para su uso en entornos de laboratorio controlados. También es un componente en la fabricación de otros productos químicos y productos industriales.
Safety and Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of 2-Isopropylaniline can be influenced by various environmental factors . These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors (such as light, heat, and storage conditions). These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy.
Propiedades
IUPAC Name |
2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLZVXSPGIIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052328 | |
| Record name | 2-Isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643-28-7 | |
| Record name | 2-Isopropylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8UZ4TE5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

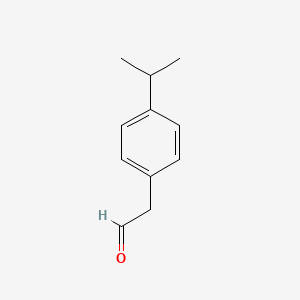

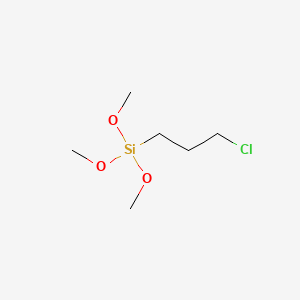
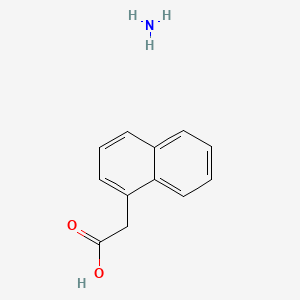

![2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B1208419.png)

